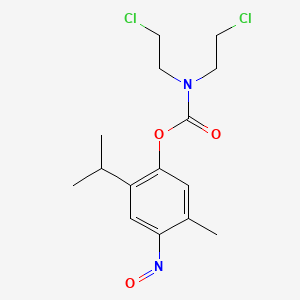
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroso group, an isopropyl group, and a bis(2-chloroethyl)carbamate moiety, making it a subject of interest in synthetic chemistry and potential therapeutic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate typically involves multiple steps. One common method starts with the nitration of 5-Methyl-2-(propan-2-yl)phenol to introduce the nitroso group. This is followed by the reaction with bis(2-chloroethyl)carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The bis(2-chloroethyl)carbamate moiety can alkylate DNA, disrupting its function and leading to cell death, which is a mechanism explored in anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 4-Nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-bromoethyl)carbamate
Uniqueness
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is unique due to the presence of both the nitroso and bis(2-chloroethyl)carbamate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
6333-64-8 |
|---|---|
Molekularformel |
C15H20Cl2N2O3 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
(5-methyl-4-nitroso-2-propan-2-ylphenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-10(2)12-9-13(18-21)11(3)8-14(12)22-15(20)19(6-4-16)7-5-17/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
BCEURHPMLHVCKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=O)C(C)C)OC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



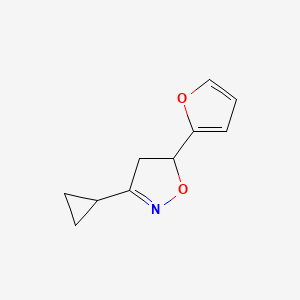
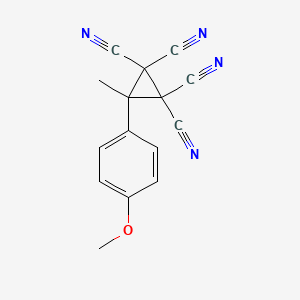

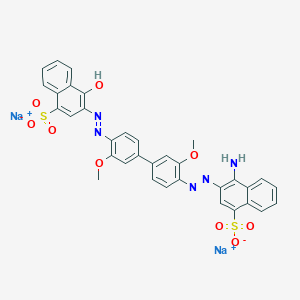
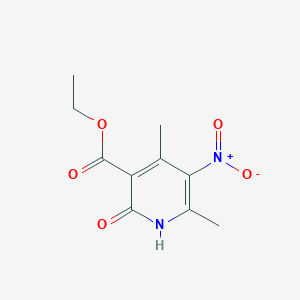

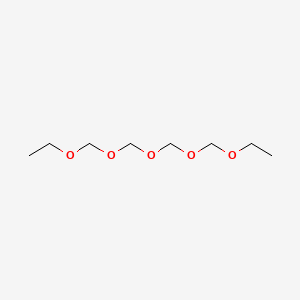
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
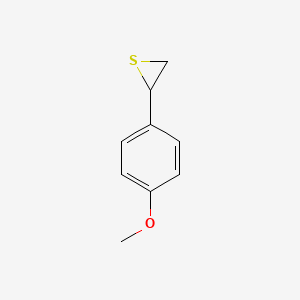
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


